![molecular formula C16H17N3O B2786262 N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2411304-80-6](/img/structure/B2786262.png)
N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Mechanism of Action
N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, overactivation of N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptors can lead to excitotoxicity, neuronal damage, and cell death. CPP selectively blocks the N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptor by binding to the glycine site, thereby preventing the excessive influx of calcium ions into the cell and reducing excitotoxicity.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, and improving mitochondrial function and synaptic plasticity. CPP has also been shown to enhance long-term potentiation, a cellular mechanism underlying learning and memory.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments, including its high selectivity and potency for the N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, CPP also has some limitations, including its relatively short half-life, which requires frequent dosing, and its potential off-target effects on other receptors.
Future Directions
There are several future directions for CPP research, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, investigating its long-term effects on cognitive function and behavior, optimizing its pharmacokinetic properties, and developing more selective and potent N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptor antagonists. Additionally, further research is needed to elucidate the molecular mechanisms underlying CPP's effects on synaptic plasticity and neuronal function.
Synthesis Methods
CPP can be synthesized using a multistep process involving the reaction of 3-cyclopropylpyrazole with benzyl bromide, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by reacting the intermediate with propargyl bromide.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, anxiety, and schizophrenia. CPP's ability to selectively block N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptors has been shown to reduce excitotoxicity, prevent neuronal damage, and improve cognitive function in animal models of these disorders.
properties
IUPAC Name |
N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-16(20)17-11-12-3-7-14(8-4-12)19-10-9-15(18-19)13-5-6-13/h2-4,7-10,13H,1,5-6,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQXNXOQPOJHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)N2C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2786179.png)
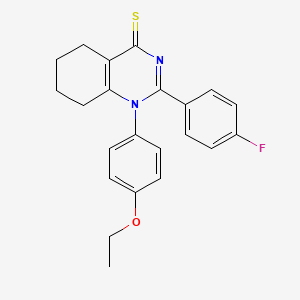

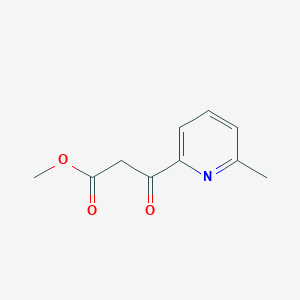

![Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B2786189.png)
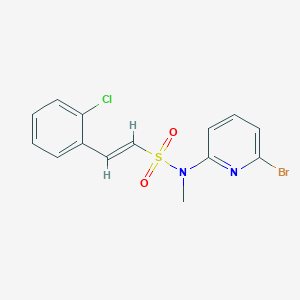
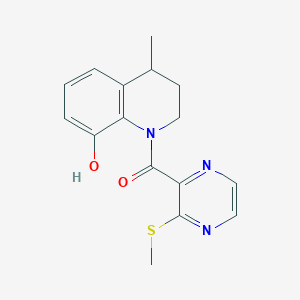
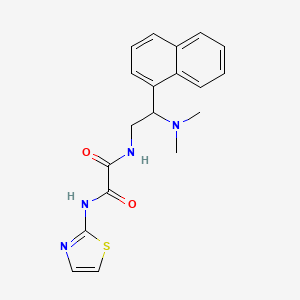
methanone](/img/structure/B2786196.png)

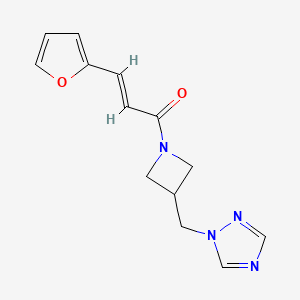
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-[4-[3-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2786201.png)
![16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B2786202.png)